molecular formula C9H9BrN2 B2443395 3-(Bromomethyl)-1-methyl-1H-indazole CAS No. 174180-57-5

3-(Bromomethyl)-1-methyl-1H-indazole

Katalognummer B2443395
CAS-Nummer: 174180-57-5
Molekulargewicht: 225.089
InChI-Schlüssel: RCHJAMWXOFEHBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and the conditions required for these reactions .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity .

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Supramolecular Interactions

  • The structural properties of various NH-indazoles, including 3-methyl-1H-indazole, were investigated through X-ray crystallography and multinuclear magnetic resonance spectroscopy. These studies revealed insights into hydrogen bonding and supramolecular interactions, significantly contributing to the understanding of indazole derivatives’ properties (Teichert et al., 2007).

Synthesis and Molecular Structure

  • A study on the synthesis and molecular structure of nitroindazoles, including 3-bromo-1-methyl-7-nitro-1H-indazole, highlighted the correlation between dihedral angles in crystal structures and molecular parameters, providing a foundation for the design and understanding of these compounds’ biological activity (Cabildo et al., 2011).

Catalytic and Biological Applications

  • Indazole derivatives are known for their catalytic properties. For instance, palladium(II) complexes involving indazole-based ligands demonstrated significant potential in catalysis, specifically in ethylene polymerization and C-C coupling reactions (Hurtado et al., 2010).
  • The role of indazole scaffolds in biology, particularly their biological properties, such as antimicrobial, anti-inflammatory, and anticancer actions, was extensively researched. These studies have been crucial in recognizing the therapeutic potential of indazole derivatives (Panda et al., 2022).

Chemical Synthesis and Modification

  • Efforts to synthesize and modify indazole derivatives have been ongoing, aiming to harness their chemical and biological properties. For example, the synthesis of substituted-1-((1tosyl/methylsulphonyl-1H-indol-2-yl) methyl)-1H-Indazoles and their antibacterial activity represent the continuous exploration and utilization of indazole compounds in medicinal chemistry (Brahmeshwari et al., 2014).

Alpha-Glucosidase Inhibition and Antioxidant Activity

  • Indazole derivatives were studied for their α-glucosidase inhibition and antioxidant activity, demonstrating their potential in addressing diabetes-related complications and their role as potent inhibitors in biological systems (Mphahlele et al., 2020).

Regiospecific Synthesis

  • The regiospecific synthesis of N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers showcases the precision in chemical reactions needed to obtain specific indazole derivatives, opening avenues for targeted therapeutic applications (Dandu et al., 2007).

Polymerization and Complex Formation

  • Research on chromium(III) complexes with indazole-based ligands emphasized the role of these compounds in polymerization processes, particularly ethylene polymerization, underscoring the versatility of indazole derivatives in industrial applications (Hurtado et al., 2009).

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. Safety data sheets are often a good source of this information .

Eigenschaften

IUPAC Name

3-(bromomethyl)-1-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-12-9-5-3-2-4-7(9)8(6-10)11-12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHJAMWXOFEHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirring solution of 692 mg (2.64 mmol, 1.3 equiv) of triphenylphosphine in 10 mL of acetonitrile at 0° C. is added 125 μL (2.44 mmol, 1.2 equiv) of Br2. The resulting orange-yellow suspension is stirred 10 min at 0° C., then a solution of 330 mg (2.03 mmol) of (1-Methyl-1H-indazol-3-yl) methanol, prepared as in Intermediate 24, in 5 mL of acetonitrile is added over 2 min. The resulting solution is stirred 1.5 h at RT, and the solvent is removed in vacuo. Purification of the residue by silica gel flash column chromatography using hexane/EtOAc 5/1 as eluent afforded 185 mg of the title compound as a yellow solid: 1H NMR (CDCl3, 300 MHz) δ7.82 (d, 1H), 7.40 (m, 2H), 7.22 (m, 1H), 4.82 (s, 2H), 4.03 (s, 3H); Rf =0.87 in hexane/EtOAc 1/1.
Quantity
692 mg
Type
reactant
Reaction Step One
Name
Quantity
125 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.